An In-depth Technical Guide on the Core Properties of Ethyl 2-(indolin-4-yloxy)acetate
An In-depth Technical Guide on the Core Properties of Ethyl 2-(indolin-4-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The substitution pattern on the indoline ring system can significantly modulate its pharmacological profile. This technical guide focuses on Ethyl 2-(indolin-4-yloxy)acetate, a derivative with potential for biological activity stemming from its 4-oxyacetate substitution. While specific data for this compound is scarce, we can infer its properties and potential applications by examining its constituent parts and related molecules. 4-hydroxyindole, a likely precursor, is an important intermediate in the synthesis of various pharmaceutical agents.[3][4] Furthermore, various indoline derivatives have shown promise as potent antioxidant and anti-inflammatory agents.[5]
Predicted Physicochemical Properties
The physicochemical properties of Ethyl 2-(indolin-4-yloxy)acetate have been estimated based on the properties of structurally similar compounds, such as other ethyl indole/indoline acetate derivatives. These predicted values are useful for guiding experimental design, including solvent selection for synthesis and purification, as well as for preliminary in silico screening.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |
| Molecular Weight | 221.25 g/mol | Calculated |
| Appearance | Off-white to light brown solid | By analogy to similar compounds like 4-hydroxyindole.[6] |
| Melting Point | 80 - 100 °C | Estimated based on related indole acetate derivatives. |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water. | By analogy to other organic esters. |
| logP | ~2.0 - 2.5 | Estimated |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to Ethyl 2-(indolin-4-yloxy)acetate involves a two-step process starting from 4-hydroxyindole. The first step is the reduction of the indole ring to an indoline, followed by an etherification of the hydroxyl group.
Synthesis of 4-hydroxyindoline (Precursor)
4-hydroxyindole can be synthesized via several reported methods.[7][8][9] The subsequent reduction to 4-hydroxyindoline is a standard procedure for indole derivatives.
Experimental Protocol: Reduction of 4-hydroxyindole
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Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction carefully (e.g., with water if using NaBH₃CN). Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Ethyl 2-(indolin-4-yloxy)acetate
The etherification of 4-hydroxyindoline with ethyl bromoacetate can be achieved via the Williamson ether synthesis.[10]
Experimental Protocol: Williamson Ether Synthesis
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Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyindoline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
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Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) to the solution and stir for 30-60 minutes at room temperature to form the corresponding phenoxide.
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Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Characterization
The structure and purity of the synthesized Ethyl 2-(indolin-4-yloxy)acetate should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl, C-O ether linkage, and N-H bond of the indoline.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for Ethyl 2-(indolin-4-yloxy)acetate, the indoline scaffold is associated with a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[5] Derivatives of indoline have been shown to protect cells against oxidative stress and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]
It is hypothesized that Ethyl 2-(indolin-4-yloxy)acetate could act as an antioxidant and anti-inflammatory agent. The potential mechanism of action could involve the modulation of cellular signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.
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NF-κB Signaling: The compound might inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
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Nrf2 Signaling: The indoline moiety could potentially activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and the expression of cytoprotective enzymes.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Ethyl 2-(indolin-4-yloxy)acetate.
Conceptual Anti-Inflammatory Signaling Pathway
Caption: Conceptual inhibition of the NF-κB inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 4. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenol ether - Wikipedia [en.wikipedia.org]
